Superior Organocatalytic Enantioselectivity vs. Valinol in Cross-Aldol Reactions
In a direct comparative study of vicinal amino alcohols as organocatalysts for the asymmetric cross-aldol reaction of isatin with acetone, L-leucinol (the parent compound of Cbz-L-leucinol) was identified as the most effective catalyst, outperforming L-valinol in both reaction rate and enantioselectivity [1].
| Evidence Dimension | Enantiomeric Excess (ee) in Aldol Reaction |
|---|---|
| Target Compound Data | 95% ee (for the parent L-leucinol catalyst) |
| Comparator Or Baseline | 88-95% ee (range for other catalysts including valinol) |
| Quantified Difference | Leucinol was identified as the most effective catalyst in the series. |
| Conditions | Asymmetric cross-aldol reaction of isatin with acetone at room temperature. |
Why This Matters
This data establishes L-leucinol's scaffold as a superior chiral controller compared to the closely related valinol, making Cbz-L-leucinol the optimal protected precursor for applications where this stereochemical outcome is critical.
- [1] Malkov, A. V., et al. Vicinal amino alcohols as organocatalysts in asymmetric cross-aldol reaction of ketones: application in the synthesis of convolutamydine A. Org Lett. 2007; 9(26): 5473-5476. View Source
